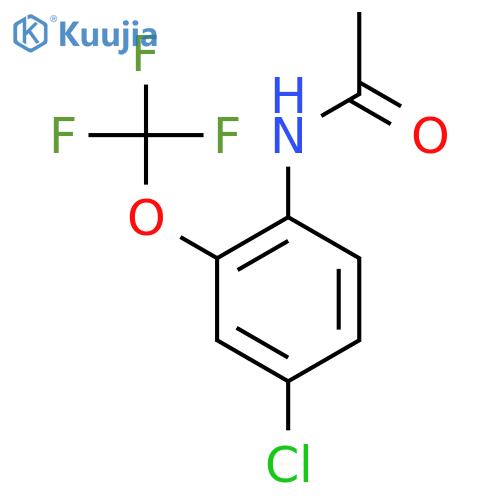

Cas no 175278-36-1 (N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide)

N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide

- Acetamide,N-[4-chloro-2-(trifluoromethoxy)phenyl]-

- N-[4-Chloro-2-(trifluoromethoxy)phenyl]acetamide

- 4'-Chloro-2'-(trifluoromethoxy)acetanilide

- 4-CHLORO-2-(TRIFLUOROMETHOXY)ACETANILIDE

- N1-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide

- 4Y-0806

- SCHEMBL17681667

- Acetamide, N-[4-chloro-2-(trifluoromethoxy)phenyl]-

- 175278-36-1

- AKOS015910754

- MFCD00276972

- A812057

- 4/'-CHLORO-2/'-(TRIFLUOROMETHOXY)ACETANILIDE

- Maybridge1_000109

- MixCom1_000197

- FT-0617988

- DTXSID10371516

- RIYOBXWNWKZLSR-UHFFFAOYSA-N

- CS-0336803

- 4'-Chloro-2'-(trifluoromethoxy)acetanilide97%

- 4'-Chloro-2'-(trifluoromethoxy)acetanilide 97%

-

- MDL: MFCD00276972

- Inchi: InChI=1S/C9H7ClF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15)

- InChI-Schlüssel: RIYOBXWNWKZLSR-UHFFFAOYSA-N

- Lächelt: CC(NC1=C(OC(F)(F)F)C=C(Cl)C=C1)=O

Berechnete Eigenschaften

- Genaue Masse: 253.01200

- Monoisotopenmasse: 253.0117406g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 4

- Komplexität: 260

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.2

- Topologische Polaroberfläche: 38.3Ų

Experimentelle Eigenschaften

- Schmelzpunkt: 128 °C

- PSA: 38.33000

- LogP: 3.27000

N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide Sicherheitsinformationen

- Gefahrenhinweis: Irritant

-

Identifizierung gefährlicher Stoffe:

N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB339094-1g |

N-[4-Chloro-2-(trifluoromethoxy)phenyl]acetamide, 97%; . |

175278-36-1 | 97% | 1g |

€316.70 | 2024-04-18 | |

| Key Organics Ltd | 4Y-0806-1MG |

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide |

175278-36-1 | >97% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | 4Y-0806-1G |

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide |

175278-36-1 | >97% | 1g |

£166.00 | 2025-02-09 | |

| Key Organics Ltd | 4Y-0806-5G |

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide |

175278-36-1 | >97% | 5g |

£664.00 | 2025-02-09 | |

| Ambeed | A670152-5g |

N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide |

175278-36-1 | 95+% | 5g |

$565.0 | 2024-04-22 | |

| A2B Chem LLC | AA94201-1g |

N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide |

175278-36-1 | >97% | 1g |

$393.00 | 2024-04-20 | |

| abcr | AB339094-500 mg |

N-[4-Chloro-2-(trifluoromethoxy)phenyl]acetamide; 97% |

175278-36-1 | 500MG |

€168.50 | 2022-08-31 | ||

| Key Organics Ltd | 4Y-0806-10MG |

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide |

175278-36-1 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| abcr | AB339094-5 g |

N-[4-Chloro-2-(trifluoromethoxy)phenyl]acetamide; 97% |

175278-36-1 | 5g |

€1,082.00 | 2022-08-31 | ||

| A2B Chem LLC | AA94201-5mg |

N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide |

175278-36-1 | >97% | 5mg |

$214.00 | 2024-04-20 |

N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide Verwandte Literatur

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

4. Book reviews

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

Weitere Informationen zu N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide

N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide

Die Substanz N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide mit der CAS-Nr. 175278-36-1 ist ein in der Pharmazie und der organischen Chemie wichtiger Verbindungsstoff. Sie wird hauptsächlich in der Forschung und Entwicklung von Medikamenten eingesetzt, insbesondere bei der Synthese von Wirkstoffen, die eine Vielzahl von biologischen Prozessen beeinflussen können. Die Molekülstruktur dieser Verbindung ist charakterisiert durch einen Acetylamin-Rest, der an ein arylisches Gerüst gebunden ist, das wiederum eine chlorierte und trifluormethoxy-verornante Phenylgruppe enthält.

Die Synthese von N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide erfolgt meist über eine Kombination von Nukleophilischen Aromaticen Substitutionen und Acetylierungsreaktionen. Diese Methoden sind effizient und ermöglichen eine hohe Ausbeute sowie eine gute Reinheit der endgültigen Verbindung. Die Verwendung vonSelektivitätsfaktoren wie z.B. fluorhaltige Gruppen im Molekül stellt sicher, dass die Substanz spezifisch mit bestimmten Zielproteinen interagiert, was sie zu einem wertvollen Werkzeug in der drug design macht.

Eine aktuelle Sorge in der pharmazeutischen Industrie ist die Optimierung der bioverfügbarkeit von Wirkstoffen. In diesem Zusammenhang wird N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide oft als Vorläufer für die Entwicklung von Medikamenten eingesetzt, die ein verbessertes Aufnahmeverhalten im Organismus aufweisen. Die Anwesenheit des trifluormethoxyschen Rings bezieht sich auf die Fähigkeit dieser Gruppe, hydrophobische Eigenschaften zu verstärken, was wiederum eine bessere Penetrierung durch biologische Membranen ermöglicht.

Ein weiterer Aspekt, der in den letzten Jahren stärker im Fokus lag, ist die Sicherstellung einer nachhaltigen Produktion pharmazeutischer Stoffe. Die Herstellung von N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide kann somit als Beispiel für grün chemische Prinzipien dienen, insbesondere bei der Minimierung von Abfällen und der Maximierung der Ressourceneffizienz. Diese Ansätze sind nicht nur umweltfreundlich, sondern tragen auch dazu bei, die Kosten der Produktionsprozesse zu reduzieren.

Zusammenfassend lässt sich sagen, dass N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide ein Schlüsselstoff in der modernen Pharmazie ist. Seine einzigartige Molekülstruktur ermöglicht es ihm, in verschiedenen Anwendungen genutzt zu werden, insbesondere bei der Entwicklung neuer Medikamente und der Optimierung bestehender Wirkstoffe. Durch Fortschritte in den Bereichen Syntheseoptimierung und nachhaltiger Produktion wird diese Verbindung weiterhin eine wichtige Rolle in der Zukunft der Pharmazie spielen.

175278-36-1 (N-(4-Chloro-2-(trifluoromethoxy)phenyl)acetamide) Verwandte Produkte

- 1511460-21-1(2-amino-1-(3,5-difluorophenyl)propan-1-one)

- 1098646-41-3(N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)

- 2137028-90-9((1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine)

- 1804475-03-3(5-(Aminomethyl)-2-fluoro-3-(trifluoromethoxy)pyridine-4-methanol)

- 477304-44-2(N-{5-(butylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide)

- 176720-00-6(ethyl (2R)-2-amino-3-(2-hydroxyethyl)disulfanylpropanoate)

- 2248306-04-7(1-Methyl-3-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid)

- 98555-51-2(5-Bromopyridine-2,3-dicarboxylic acid)

- 1820580-79-7((2S,5S)-2,5-Dimethylmorpholine hydrochloride)

- 1805710-07-9(1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethyl)phenyl)propan-2-one)